molecular formula C10H11ClF3NO2 B1424898 Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride CAS No. 959139-69-6

Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride

Cat. No.: B1424898
CAS No.: 959139-69-6
M. Wt: 269.65 g/mol
InChI Key: RPXMEOKUUURFCU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride is a high-value chiral synthon designed for advanced pharmaceutical research and development. Its core structure integrates a strategically positioned trifluoromethyl group, a key motif known to profoundly influence the properties of drug candidates . The inclusion of a trifluoromethyl group is a well-established strategy in modern medicinal chemistry, as it can enhance metabolic stability, increase membrane permeability, and improve binding affinity to target proteins through hydrophobic interactions and subtle electronic effects . This compound serves as a critical precursor in the synthesis of more complex molecules, particularly for constructing novel chemical entities targeting a range of diseases. The 2-(trifluoromethyl)phenyl scaffold provides a rigid, hydrophobic domain that can be essential for interactions with enzyme active sites or protein receptors . Furthermore, the reactive amino and ester functional groups offer versatile handles for further synthetic elaboration, enabling researchers to develop targeted libraries for high-throughput screening or to optimize lead compounds . As such, this chemical is an indispensable tool for research programs focused on innovating new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-4-2-3-5-7(6)10(11,12)13;/h2-5,8H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXMEOKUUURFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959139-69-6
Record name methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

MTF-AA has diverse applications in scientific research, particularly in the following areas:

Chemistry

  • Building Block for Complex Molecules: MTF-AA serves as a precursor in synthesizing more complex organic compounds due to its functional groups, allowing for various chemical transformations such as oxidation, reduction, and substitution reactions.

Biology

  • Bioactive Compound Investigation: Research indicates that MTF-AA may exhibit antimicrobial and anticancer properties, making it a candidate for therapeutic applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which are crucial for biological interactions.

Medicine

  • Drug Development: MTF-AA is explored for its potential use in designing enzyme inhibitors or receptor modulators. Its mechanism of action involves interaction with specific molecular targets, influencing biological pathways related to neuropharmacology and anti-inflammatory responses .

Protein Modification

  • S-trifluoroacetylation Agent: The compound is recognized as a cell-permeable protein modifying agent capable of S-trifluoroacetylation, which can alter protein function and stability. This modification is significant for understanding protein interactions within cellular contexts .

MTF-AA's biological activity is attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition: Preliminary studies suggest that MTF-AA inhibits matrix metalloproteinases (MMPs), particularly MMP-1, demonstrating enhanced potency compared to non-fluorinated analogs.
  • Neurotransmitter Modulation: Early investigations indicate potential interactions with neurotransmitter receptors, influencing metabolic pathways relevant to neuropharmacology.

Case Studies and Research Findings

A review of recent studies highlights the biological activity of MTF-AA:

  • Antimicrobial Properties: Compounds with trifluoromethyl groups often show enhanced bioactivity. MTF-AA has been evaluated for its ability to inhibit bacterial growth and cancer cell proliferation.
  • Protein Interaction Studies: Research utilizing mass spectrometry has demonstrated that S-trifluoroacetylation can significantly alter protein interactions and stability, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) CAS Number Key Notes
This compound (Target) 2-CF₃ C₁₀H₁₁ClF₃NO₂ 269.65 390815-48-2 High lipophilicity; common intermediate in drug synthesis .
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride 2-Cl C₉H₉Cl₂NO₂ 238.08 141109-13-9 Chloro analog; lower molecular weight and polarity .
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride 4-F C₉H₉ClFNO₂ 217.63 - Fluoro substituent at para position; potential CNS applications .
(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride 3-F, 4-CF₃ C₁₀H₁₀ClF₄NO₂ 287.64 1363408-43-8 Dual substituents (F and CF₃); higher steric bulk .
Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride 2,5-diF C₉H₁₀ClF₂NO₂ 237.63 1251923-42-8 Difluoro substitution; enhanced electronic effects .
Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride 4-CF₃, methylamino C₁₁H₁₃ClF₃NO₂ 283.68 2639408-57-2 Methylamino group alters hydrogen-bonding capacity .

Structural and Electronic Effects

  • Trifluoromethyl vs. Chloro analogs (e.g., 2-Cl) exhibit lower molecular weights and may have higher reactivity due to weaker C-Cl bond strength .
  • Substituent Position: Moving the -CF₃ group from ortho (target) to para (e.g., CAS 439088-62-7) increases steric accessibility, which could influence binding affinity in target proteins .

Biological Activity

Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride, a compound characterized by its unique trifluoromethyl group, has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The compound has a molecular formula of C11_{11}H12_{12}ClF3_3N\O\ and a molecular weight of approximately 269.65 g/mol. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases binding affinity and selectivity, potentially modulating the activity of these targets. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-1, showing significantly enhanced potency compared to non-fluorinated analogs .
  • Neurotransmitter Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing metabolic pathways related to neuropharmacology.

Antimicrobial and Anticancer Properties

Research indicates that this compound possesses potential antimicrobial and anticancer properties. Investigations have shown that compounds featuring trifluoromethyl groups often exhibit enhanced bioactivity, making them promising candidates for therapeutic applications in these areas.

Protein Modification

The compound is recognized as a cell-permeable protein modifying agent capable of S-trifluoroacetylation. This modification can affect protein function, stability, and interactions with other molecules, which is essential for understanding its implications in cellular contexts.

Case Studies and Research Findings

A review of recent studies highlights the biological activity of this compound:

Study Focus Findings
Study 1MMP InhibitionThe compound exhibited 60-fold higher potency against MMP-1 compared to analogs .
Study 2NeuropharmacologyInteraction studies indicated potential modulation of neurotransmitter receptors.
Study 3Protein ModificationDemonstrated ability to modify cysteine residues in proteins via S-trifluoroacetylation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving esterification and subsequent salt formation. For example, analogous syntheses (e.g., in EP 4 374 877 A2) use coupling reactions between aryl amines and activated esters under mild acidic conditions. Optimization involves:

  • Catalytic Systems : Use of DMF or DCM as solvents with coupling agents like HATU or EDCI .
  • Temperature Control : Stirring at room temperature or mild heating (40–60°C) to avoid decomposition of the trifluoromethyl group .
  • Purification : Column chromatography or HPLC (e.g., YMC-Actus Triart C18 column) with mobile phases such as MeCN/water (0.1% formic acid) to achieve >97% purity .

Q. How can the purity and structural integrity of this compound be validated in academic research settings?

  • Methodological Answer : Use orthogonal analytical techniques:

  • LCMS : Confirm molecular weight (e.g., m/z 727 [M+H]+ observed in similar compounds) .
  • HPLC : Retention time consistency (e.g., 1.27–1.32 minutes under SMD-TFA05 conditions) .
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to verify regioselectivity and absence of byproducts (e.g., trifluoromethyl resonance at ~110–120 ppm in 19F^{19}F) .

Q. What are the critical stability considerations for this hydrochloride salt under experimental storage conditions?

  • Methodological Answer :

  • Moisture Sensitivity : Store at -20°C in desiccated environments; avoid exposure to humidity to prevent hydrolysis of the ester group .
  • Light Sensitivity : Protect from UV light to prevent degradation of the aromatic trifluoromethyl moiety .
  • Long-Term Stability : Use azeotropic drying (e.g., with toluene) during synthesis to remove residual water, which improves shelf life .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for analogs of this compound?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using multiple assays (e.g., enzyme inhibition, cellular uptake) and compare with structurally related compounds (e.g., Methyl 2-amino-2-cyclopropylacetate hydrochloride ).
  • Metabolic Stability Studies : Use liver microsomes or hepatocytes to assess if discrepancies arise from differential metabolism .
  • Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding affinities and rationalize conflicting activity trends .

Q. What strategies are effective in improving regioselectivity during the synthesis of the trifluoromethylphenylacetate core?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use directing groups (e.g., amides) to control trifluoromethylphenyl ring functionalization .
  • Protecting Groups : Temporarily block reactive amines (e.g., with Boc groups) to prevent undesired side reactions .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) for enantioselective formation of the α-amino ester .

Q. How can researchers characterize the hydrochloride salt’s crystallinity and polymorphism for formulation studies?

  • Methodological Answer :

  • PXRD : Compare diffraction patterns with known hydrochloride salts (e.g., D-4-hydroxyphenylglycine methyl ester hydrochloride ).
  • DSC/TGA : Analyze thermal transitions to identify polymorphic forms and hydrate stability .
  • Single-Crystal X-ray : Resolve crystal packing and counterion interactions to guide co-crystal engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride
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Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride

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